Cas no 879887-26-0 (1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde)

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is a versatile heterocyclic compound featuring a fused isoquinoline scaffold with a formyl functional group at the 6-position. Its structural framework makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The presence of both the aldehyde and ketone functionalities allows for selective derivatization, enabling applications in multicomponent reactions, Schiff base formation, and further cyclization processes. This compound is of interest in medicinal chemistry due to its potential as a precursor for alkaloid-like structures and enzyme inhibitors. High purity grades ensure consistent reactivity, making it suitable for research and industrial-scale applications.
1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde structure
879887-26-0 structure
Product name:1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
CAS No:879887-26-0
MF:C10H9NO2
MW:175.18396
MDL:MFCD16987668
CID:1120344
PubChem ID:58615246

1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,4-tetrahydro-1-oxo-6-Isoquinolinecarboxaldehyde
    • 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
    • 879887-26-0
    • SCHEMBL3946742
    • FT-0735852
    • EN300-3011728
    • DA-30447
    • MDL: MFCD16987668
    • Inchi: InChI=1S/C10H9NO2/c12-6-7-1-2-9-8(5-7)3-4-11-10(9)13/h1-2,5-6H,3-4H2,(H,11,13)
    • InChI Key: VLUQHFRTRZEYMR-UHFFFAOYSA-N
    • SMILES: C1CNC(=O)C2=C1C=C(C=C2)C=O

Computed Properties

  • Exact Mass: 175.063
  • Monoisotopic Mass: 175.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 46.2A^2

1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3011728-0.1g
1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
879887-26-0
0.1g
$956.0 2023-09-06
Enamine
EN300-3011728-0.5g
1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
879887-26-0
0.5g
$1043.0 2023-09-06
Enamine
EN300-3011728-5.0g
1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
879887-26-0
5g
$3147.0 2023-05-24
Enamine
EN300-3011728-5g
1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
879887-26-0
5g
$3147.0 2023-09-06
A2B Chem LLC
AH96062-5g
1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxaldehyde
879887-26-0 95%
5g
$2900.00 2024-04-19
Enamine
EN300-3011728-10g
1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
879887-26-0
10g
$4667.0 2023-09-06
Enamine
EN300-3011728-2.5g
1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
879887-26-0
2.5g
$2127.0 2023-09-06
Enamine
EN300-3011728-10.0g
1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
879887-26-0
10g
$4667.0 2023-05-24
Enamine
EN300-3011728-1g
1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
879887-26-0
1g
$1086.0 2023-09-06
A2B Chem LLC
AH96062-1g
1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxaldehyde
879887-26-0 95%
1g
$1159.00 2024-04-19

Additional information on 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

1-Oxo-1,2,3,4-Tetrahydroisoquinoline-6-Carbaldehyde: A Comprehensive Overview

The compound with CAS No. 879887-26-0, commonly referred to as 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of isoquinoline derivatives, which are known for their diverse biological activities and structural versatility. The 1-oxo group and the 6-carbaldehyde substituent contribute uniquely to its chemical properties and potential applications.

Recent studies have highlighted the importance of isoquinoline derivatives in drug discovery, particularly in the development of anti-cancer agents. The 1-oxo functionality in this compound has been shown to enhance its ability to interact with specific biological targets, such as protein kinases, which are often implicated in cancer progression. Additionally, the 6-carbaldehyde group introduces a reactive site that can be exploited for further chemical modifications, enabling the creation of bioactive derivatives.

One of the most promising areas of research involving 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is its potential as a lead compound in medicinal chemistry. Researchers have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance, a study published in *Journal of Medicinal Chemistry* revealed that the compound selectively inhibits the growth of breast cancer cells by targeting key enzymes involved in cell cycle regulation.

The synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The formation of the isoquinoline core is typically achieved through a palladium-catalyzed coupling reaction, while the introduction of the carbaldehyde group requires precise oxidation conditions to ensure selectivity. These advancements in synthetic methodology have significantly improved the yield and purity of the compound.

In terms of structural characterization, 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde has been extensively studied using advanced analytical techniques such as NMR spectroscopy and X-ray crystallography. These studies have provided valuable insights into its three-dimensional conformation and intermolecular interactions. For example, X-ray crystallography revealed that the molecule adopts a planar conformation due to aromaticity within the isoquinoline ring system.

Another area of interest is the exploration of this compound's pharmacokinetic properties. Preclinical studies have shown that 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde exhibits favorable absorption and distribution characteristics in animal models. However, further research is needed to evaluate its metabolic stability and bioavailability in humans.

The versatility of 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde extends beyond its potential therapeutic applications. It has also been investigated as a building block for constructing more complex molecular frameworks. For instance, chemists have utilized this compound as a starting material for synthesizing heterocyclic compounds with enhanced photochemical properties.

In conclusion, 1-Oxo-1 , 2 , 3 , 4 - tetrahydroisoquinoline - 6 - carbaldehyde ( CAS No . 879887 - 26 - 0 ) represents an exciting advancement in organic chemistry . Its unique structure , combined with cutting-edge research findings , positions it as a valuable tool for advancing drug discovery and materials science . As researchers continue to explore its properties , this compound is likely to play an increasingly important role in addressing some of today 's most pressing scientific challenges .

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